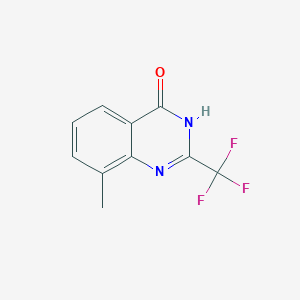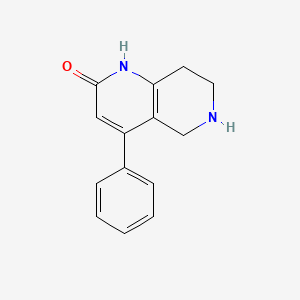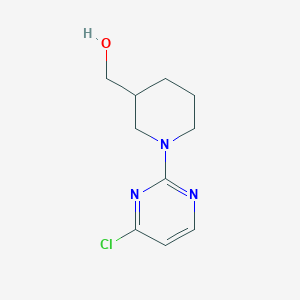
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . This compound features a piperidine ring substituted with a chloropyrimidine group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 4-chloropyrimidine with 3-piperidinemethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature, often around 80-100°C , to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated synthesis and process optimization techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloropyrimidine group can be reduced to form a pyrimidine derivative.
Substitution: The chlorine atom in the chloropyrimidine group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate .
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit kinases or proteases , leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
(1-(2-Chloropyrimidin-4-yl)piperidin-3-yl)methanol: Similar structure but with a different position of the chlorine atom on the pyrimidine ring.
(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanol: Another positional isomer with the chlorine atom at the 5-position of the pyrimidine ring.
Uniqueness
(1-(4-Chloropyrimidin-2-yl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom on the pyrimidine ring can significantly impact the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
[1-(4-chloropyrimidin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c11-9-3-4-12-10(13-9)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 |
InChI Key |
AITWUFOPOZYHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




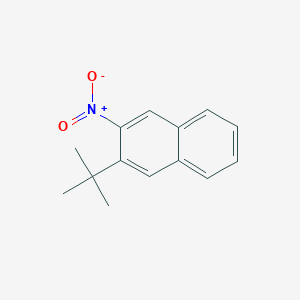
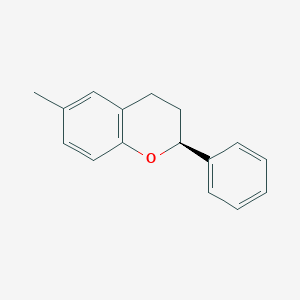


![5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole](/img/structure/B11880708.png)
![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)

![ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11880742.png)

